molecular formula C7H11ClN4O B12115190 6-Chloro-N4-(2-Methoxy-ethyl)-pyriMidine-4,5-diaMine

6-Chloro-N4-(2-Methoxy-ethyl)-pyriMidine-4,5-diaMine

Cat. No.: B12115190
M. Wt: 202.64 g/mol
InChI Key: JKYUHKIGRHCHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N4-(2-Methoxy-ethyl)-pyriMidine-4,5-diaMine is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-(2-Methoxy-ethyl)-pyriMidine-4,5-diaMine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and 2-methoxyethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Catalysts and Reagents: Common reagents include base catalysts like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized temperature and pressure conditions to maximize yield and efficiency.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(2-Methoxy-ethyl)-pyriMidine-4,5-diaMine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine oxide, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-(2-Methoxy-ethyl)-pyriMidine-4,5-diaMine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrimidine: A simpler pyrimidine derivative with similar chemical properties.

    2-Methoxyethylamine: A related compound used in the synthesis of various organic molecules.

    Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which have significant biological and medicinal applications.

Uniqueness

6-Chloro-N4-(2-Methoxy-ethyl)-pyriMidine-4,5-diaMine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

6-chloro-4-N-(2-methoxyethyl)pyrimidine-4,5-diamine

InChI

InChI=1S/C7H11ClN4O/c1-13-3-2-10-7-5(9)6(8)11-4-12-7/h4H,2-3,9H2,1H3,(H,10,11,12)

InChI Key

JKYUHKIGRHCHRD-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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